2-ethyl-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide
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Overview
Description
2-ethyl-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds.
Mechanism of Action
Target of action
The compound is a pyrazoline derivative. Pyrazolines and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of pyrazoline derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some pyrazoline derivatives have been found to inhibit enzymes like acetylcholinesterase, leading to changes in nerve signal transmission .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets acetylcholinesterase, it could affect cholinergic signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted reactions and heterogeneous catalytic systems can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-ethyl-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other thieno[3,4-c]pyrazole derivatives and pyrazole-based compounds. These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications .
Uniqueness
What sets 2-ethyl-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-3-16(4-2)23(27)24-22-20-14-29-15-21(20)25-26(22)17-10-12-19(13-11-17)28-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIYJNQVAAFUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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